Dabigatran etexilate

Description

Properties

IUPAC Name |

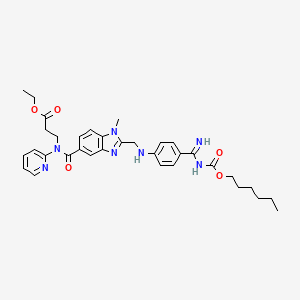

ethyl 3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H41N7O5/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSGXQBZTULBEEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H41N7O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057681 | |

| Record name | Dabigatran etexilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dabigatran etexilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.8mg/ml, partly soluble | |

| Details | MSDS | |

| Record name | Dabigatran etexilate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

211915-06-9 | |

| Record name | Dabigatran etexilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211915-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dabigatran etexilate [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211915069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dabigatran etexilate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dabigatran etexilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DABIGATRAN ETEXILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E18WX195X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dabigatran etexilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

180 °C | |

| Details | http://www.chemspider.com/Chemical-Structure.8615298.html | |

| Record name | Dabigatran etexilate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06695 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | http://www.chemspider.com/Chemical-Structure.8615298.html | |

| Record name | Dabigatran etexilate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015641 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Discovery and Synthesis of Dabigatran Etexilate: A Technical Overview

Introduction

For decades, vitamin K antagonists like warfarin were the cornerstone of oral anticoagulant therapy for the prevention and treatment of thromboembolic disorders. However, their use is complicated by a narrow therapeutic window, numerous food and drug interactions, and the need for frequent coagulation monitoring.[1][2][3] This created a significant unmet medical need for novel oral anticoagulants with a more predictable and favorable pharmacological profile.[1][2] Dabigatran etexilate emerged as the first in a new class of direct thrombin inhibitors to gain widespread approval, representing a major advancement in anticoagulation therapy.[1][2] This document provides a detailed technical guide on the discovery, mechanism of action, synthesis, and key experimental evaluation of dabigatran etexilate.

Discovery and Rationale: Targeting Thrombin

The development of dabigatran was a structure-based drug design effort. Researchers utilized the X-ray crystal structure of bovine thrombin complexed with Nα-(2-naphthylsulfonyl-glycyl)-4-amidinophenylalanine piperidide (NAPAP), a peptide-like inhibitor, to understand the conformation of an enzyme-bound inhibitor.[1] This structural information guided the design of a new class of nonpeptidic, benzimidazole-based inhibitors. The goal was to create a molecule with high potency, selectivity for thrombin, and suitable pharmacokinetic properties.

Through several iterative steps of chemical modification and optimization, dabigatran was identified as a lead compound with a strong in vitro and in vivo activity profile.[1][2] However, due to its polar, zwitterionic nature, dabigatran itself has very poor oral bioavailability and is not absorbed from the gastrointestinal tract.[1][4] To overcome this, a prodrug strategy was employed, leading to the synthesis of dabigatran etexilate. This molecule is a double prodrug designed for oral administration, which is then converted in the body to the active dabigatran.[1][5][6]

Mechanism of Action

Dabigatran etexilate itself is pharmacologically inactive.[3] Following oral administration, it is rapidly absorbed and hydrolyzed by intestinal and hepatic carboxylesterases to the active moiety, dabigatran.[5]

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[1][2][4][7][8] Thrombin (Factor IIa) is a serine protease that plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot.[1][2] By binding directly to the active site of thrombin, dabigatran blocks this key step, thereby preventing thrombus formation.[9][10]

A key advantage of dabigatran is its ability to inhibit both free thrombin circulating in the plasma and thrombin that is already bound to a fibrin clot.[1][2][4][11] It also inhibits thrombin-induced platelet aggregation.[5][9][11] This comprehensive inhibition of thrombin activity contributes to its effective anticoagulant effect.

dot

Caption: The coagulation cascade and the inhibitory action of dabigatran on thrombin.

Pharmacokinetics and Pharmacodynamics

Dabigatran etexilate exhibits a predictable pharmacokinetic and pharmacodynamic profile, which allows for fixed-dosing without the need for routine coagulation monitoring.[7][12]

Metabolism and Excretion

After oral administration, dabigatran etexilate is a substrate for the P-glycoprotein (P-gp) efflux transporter.[9][11] Its absolute bioavailability is approximately 3-7%.[3][9] The conversion to active dabigatran occurs via esterase-catalyzed hydrolysis, primarily by intestinal CES2 and subsequently by hepatic CES1.[5] Importantly, this metabolic pathway does not involve the cytochrome P450 (CYP450) isoenzyme system, which minimizes the potential for many drug-drug interactions.[7][8][12] Dabigatran is approximately 35% bound to human plasma proteins.[5] Elimination is predominantly through renal excretion of the unchanged drug, with a half-life of 12-17 hours in healthy subjects.[7][9][12]

dot

Caption: Metabolic conversion of the prodrug dabigatran etexilate to active dabigatran.

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | ~3-7% | [3][9] |

| Time to Peak Plasma Conc. (Tmax) | ~2 hours | [7][12] |

| Plasma Protein Binding | ~35% | [5] |

| Volume of Distribution (Vd) | 50-70 L | [9] |

| Elimination Half-life (t½) | 12-17 hours | [7][9] |

| Metabolism | Esterase hydrolysis (non-CYP450) | [5][12] |

| Primary Route of Excretion | Renal (~80% as unchanged drug) | [9][12] |

Pharmacodynamic Effects

Dabigatran produces a dose-dependent anticoagulant effect, prolonging several coagulation markers. The activated partial thromboplastin time (aPTT), ecarin clotting time (ECT), and thrombin time (TT) are all sensitive to the effects of dabigatran.[3][5] The prothrombin time (PT) and International Normalized Ratio (INR) are less sensitive and not suitable for monitoring its anticoagulant activity.[3][5]

| Coagulation Assay | Sensitivity to Dabigatran | Reference |

| Thrombin Time (TT) | High | [3] |

| Ecarin Clotting Time (ECT) | High | [3] |

| Activated Partial Thromboplastin Time (aPTT) | Moderate | [3] |

| Prothrombin Time (PT/INR) | Low | [3][5] |

Synthesis of Dabigatran Etexilate

The synthesis of dabigatran etexilate is a multi-step process. Several synthetic routes have been published, often focusing on improving yield and purity while minimizing the use of hazardous reagents or difficult purification steps like column chromatography.[6][13][14][15] A common approach involves the synthesis of key intermediates which are then coupled to form the final molecule.

A generalized synthetic scheme involves the reaction of an amidine intermediate with an activated carbonyl compound, such as n-hexyl chloroformate or, in more recent facile syntheses, n-hexyl-4-nitrophenyl carbonate, to form the dabigatran etexilate base.[6][13] This base is then typically converted to its mesylate salt to improve its stability and handling properties.[6][16]

Caption: Workflow for an in vitro thrombin inhibition assay.

Clinical Efficacy Summary

The efficacy and safety of dabigatran etexilate have been established in a series of large, randomized clinical trials across various indications.

| Trial Name | Indication | Comparator | Key Efficacy Outcome | Key Safety Outcome (Major Bleeding) | Reference |

| RE-LY | Stroke Prevention in Atrial Fibrillation | Warfarin | 150 mg BID: Superior to warfarin for preventing stroke/systemic embolism. 110 mg BID: Non-inferior to warfarin. | 150 mg BID: Similar to warfarin. 110 mg BID: Lower than warfarin. | [1][2][17][18] |

| RE-COVER & RE-COVER II | Acute VTE Treatment | Warfarin | Non-inferior to warfarin in preventing recurrent VTE or VTE-related death. | Lower than warfarin. | [19] |

| RE-MEDY | Secondary VTE Prevention | Warfarin | Non-inferior to warfarin for preventing recurrent VTE. | Lower than warfarin. | [20] |

| RE-SONATE | Secondary VTE Prevention | Placebo | Superior to placebo for preventing recurrent VTE. | Higher than placebo, but no fatal bleeding. | [20] |

| RE-NOVATE | VTE Prevention after Hip Replacement | Enoxaparin (40 mg QD) | Non-inferior to enoxaparin. | Similar to enoxaparin. | [1][18] |

| RE-MODEL | VTE Prevention after Knee Replacement | Enoxaparin (40 mg QD) | Non-inferior to enoxaparin. | Similar to enoxaparin. | [18] |

| RE-MOBILIZE | VTE Prevention after Knee Replacement | Enoxaparin (30 mg BID) | Inferior to enoxaparin. | Similar to enoxaparin. | [18] |

The development of dabigatran etexilate marks a significant milestone in anticoagulant therapy. Through rational, structure-based drug design, a potent direct thrombin inhibitor was identified. The challenge of its poor oral absorption was successfully overcome by an innovative prodrug strategy. Its predictable pharmacokinetics, lack of reliance on CYP450 metabolism, and proven efficacy and safety in robust clinical trials have established it as a valuable alternative to traditional anticoagulants for patients with thromboembolic disease. The journey from the crystal structure of thrombin to a widely used oral medication exemplifies a modern success story in drug discovery and development.

References

- 1. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. ahajournals.org [ahajournals.org]

- 4. medscape.com [medscape.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Pharmacology, pharmacokinetics, and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dabigatran etexilate: A novel oral direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dabigatran etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. US9533971B2 - Process for the synthesis of dabigatran and its intermediates - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. newdrugapprovals.org [newdrugapprovals.org]

- 17. The clinical efficacy of dabigatran etexilate for preventing stroke in atrial fibrillation patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dabigatran etexilate: a novel oral thrombin inhibitor for thromboembolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pardon Our Interruption [pro.boehringer-ingelheim.com]

- 20. pro.boehringer-ingelheim.com [pro.boehringer-ingelheim.com]

The Biotransformation of Dabigatran Etexilate: A Technical Guide to its Activation

An In-depth Exploration of the Metabolic Journey from Prodrug to Potent Anticoagulant

Dabigatran etexilate, a cornerstone in oral anticoagulant therapy, undergoes a critical biotransformation process to exert its therapeutic effect. This technical guide provides a comprehensive overview of the metabolic conversion of the prodrug, dabigatran etexilate, into its pharmacologically active form, dabigatran. Tailored for researchers, scientists, and drug development professionals, this document delves into the enzymatic pathways, key intermediates, and quantitative aspects of this activation, supported by detailed experimental protocols and visual representations of the core processes.

The Metabolic Pathway: A Two-Step Hydrolysis

The conversion of dabigatran etexilate to dabigatran is a sequential, two-step hydrolysis process primarily mediated by carboxylesterases (CES). This activation pathway involves two key intermediate metabolites and occurs in distinct anatomical locations.

Following oral administration, dabigatran etexilate is first metabolized in the intestine, where carboxylesterase 2 (CES2) hydrolyzes the carbamate ester bond. This initial step leads to the formation of the intermediate metabolite, dabigatran ethyl ester (M2, also known as BIBR 951). Subsequently, M2 is absorbed and transported to the liver. In the liver, carboxylesterase 1 (CES1) catalyzes the hydrolysis of the ethyl ester bond of M2, ultimately forming the active dabigatran (DAB).[1][2][3] An alternative, minor pathway involves the initial hydrolysis of the ethyl ester by CES1 to form the intermediate M1 (BIBR 1087), which is then converted to dabigatran by CES2. However, the primary and more efficient pathway proceeds via the M2 intermediate.[2][4]

Quantitative Analysis of Biotransformation

The efficiency of dabigatran etexilate's conversion is reflected in its pharmacokinetic parameters and the kinetic properties of the involved enzymes.

Enzyme Kinetics

In vitro studies using recombinant human carboxylesterases have elucidated the kinetic parameters for the hydrolysis of dabigatran etexilate and its intermediates.

| Substrate | Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Dabigatran Etexilate | CES1 | 24.9 ± 2.9 | 676 ± 26 | [2][5] |

| Dabigatran Etexilate | CES2 | 5.5 ± 0.8 | 71.1 ± 2.4 | [2][5] |

| M1 (BIBR 1087) | CES1 | - | 6.5 ± 0.5 (pmol/μg protein/hr) | [1] |

| M2 (BIBR 951) | CES1 | - | 92.9 ± 9.0 (pmol/μg protein/hr) | [1] |

Note: Vmax for M1 and M2 with CES1 are reported in different units in the source material.

Pharmacokinetic Parameters

Following oral administration, dabigatran etexilate is rapidly absorbed and converted, leading to peak plasma concentrations of active dabigatran within approximately 2 hours.[6] The prodrug and its intermediates are typically detectable in plasma for only a short duration (0.5 to 3 hours post-dosing) and at very low concentrations.[7]

| Parameter | Dabigatran Etexilate 150 mg (single dose) | Dabigatran Etexilate 600 mg (single dose) | Reference |

| Cmax (ng/mL) | ~82 | ~344 | [7][8] |

| Tmax (h) | 1.25 - 1.5 | 2 - 3 | [7][8] |

| t1/2 (h) | 8 - 10 | - | [8] |

Cmax and Tmax values can vary depending on the study population and conditions.

Experimental Protocols

The study of dabigatran etexilate biotransformation relies on a variety of in vitro and analytical methodologies.

In Vitro Metabolism with Recombinant Carboxylesterases

This protocol is designed to assess the direct metabolic activity of CES1 and CES2 on dabigatran etexilate and its intermediates.

Materials:

-

Recombinant human CES1 and CES2 (e.g., from baculovirus-transfected insect cells)

-

Dabigatran etexilate, M1 (BIBR 1087), M2 (BIBR 951)

-

Phosphate buffered saline (PBS), pH 7.4

-

Acetonitrile

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare substrate solutions (e.g., 200 nM of dabigatran etexilate, M1, or M2) in PBS.

-

Prepare enzyme solutions (e.g., 25 ng/μL of recombinant CES1 or CES2) in PBS.

-

Initiate the reaction by mixing equal volumes of substrate and enzyme solutions in a microcentrifuge tube.

-

Incubate at 37°C for a specified time (e.g., 5 minutes).

-

Terminate the reaction by adding a 3-fold volume of ice-cold acetonitrile.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant for the formation of dabigatran and other metabolites using a validated LC-MS/MS method.[1][2]

Human Liver Microsome (HLM) and S9 Fraction Assays

These assays utilize subcellular fractions of human liver to simulate hepatic metabolism.

Materials:

-

Human liver microsomes or S9 fractions

-

Dabigatran etexilate and its intermediates

-

NADPH regenerating system (for microsomes, if assessing CYP involvement)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Incubator (37°C)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing liver microsomes or S9 fraction (e.g., 0.1 mg/mL) in phosphate buffer.

-

Add the substrate (e.g., 50 μM dabigatran etexilate).

-

For microsomal assays investigating oxidative metabolism, add an NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the reaction by adding the substrate.

-

Incubate at 37°C with shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding ice-cold acetonitrile.

-

Process the samples as described in the recombinant enzyme assay.

-

Analyze the samples by LC-MS/MS to determine the rate of metabolite formation.[2][9]

Caco-2 Cell Permeability and Metabolism Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal drug absorption and metabolism.[10][11]

Materials:

-

Caco-2 cells

-

Transwell plates

-

Cell culture medium and reagents

-

Dabigatran etexilate

-

Transport buffer (e.g., Hanks' Balanced Salt Solution)

-

Carboxylesterase inhibitor (e.g., bis(p-nitrophenyl) phosphate - BNPP), if needed to isolate transport from metabolism

-

LC-MS/MS system

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a polarized monolayer.

-

Wash the cell monolayer with transport buffer.

-

Add the dabigatran etexilate solution to the apical (donor) chamber.

-

At various time points, collect samples from the basolateral (receiver) chamber.

-

To assess efflux, add the substrate to the basolateral chamber and sample from the apical chamber.

-

At the end of the experiment, lyse the cells to determine intracellular concentrations.

-

Analyze all samples for dabigatran etexilate and its metabolites by LC-MS/MS.[12]

Analytical Methods: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of dabigatran etexilate and its metabolites in biological matrices due to its high sensitivity and specificity.[13]

Typical LC-MS/MS Parameters:

-

Chromatography: Reversed-phase C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., with formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol).[14][15]

-

Mass Spectrometry: Triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[14][16]

-

MRM Transitions (m/z):

Influence of Genetic Polymorphisms

Genetic variations in the CES1 gene can influence the pharmacokinetics of dabigatran. Single nucleotide polymorphisms (SNPs) such as rs2244613 and rs8192935 have been associated with altered plasma concentrations of dabigatran.[1][17][18] For example, carriers of the G allele for rs2244613 have been shown to have lower trough concentrations of dabigatran.[18] This highlights the importance of considering pharmacogenomics in understanding inter-individual variability in response to dabigatran etexilate therapy.

Conclusion

The biotransformation of dabigatran etexilate to its active form, dabigatran, is a well-characterized, sequential enzymatic process critical for its therapeutic efficacy. A thorough understanding of the roles of CES1 and CES2, the kinetics of the metabolic pathway, and the influence of genetic factors is paramount for drug development professionals and researchers. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other prodrugs that rely on similar activation mechanisms. The quantitative data and visual aids presented herein serve as a valuable resource for those working to optimize anticoagulant therapies and to develop novel therapeutic agents.

References

- 1. Dabigatran Etexilate Activation is Affected by the CES1 Genetic Polymorphism G143E (rs71647871) and Gender - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Identification of Carboxylesterase-Dependent Dabigatran Etexilate Hydrolysis | Semantic Scholar [semanticscholar.org]

- 4. Carboxylesterase-2 plays a critical role in dabigatran etexilate active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of carboxylesterase-dependent dabigatran etexilate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics and pharmacodynamics of the oral direct thrombin inhibitor dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Use of Caco-2 Cell Monolayers to Study Drug Absorption and Metabolism | Springer Nature Experiments [experiments.springernature.com]

- 11. Caco-2 cells as a model for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Impact of endogenous esterase activity on in vitro p-glycoprotein profiling of dabigatran etexilate in Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. endotell.ch [endotell.ch]

- 14. Development and validation of LC-MS/MS method for simultaneous determination of dabigatran etexilate and its active metabolites in human plasma, and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. actascientific.com [actascientific.com]

- 16. researchgate.net [researchgate.net]

- 17. The impact of ABCB1 and CES1 polymorphisms on dabigatran pharmacokinetics and pharmacodynamics in patients with atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Association between CES1 rs2244613 and the pharmacokinetics and safety of dabigatran: Meta-analysis and quantitative trait loci analysis [frontiersin.org]

In Vitro Anticoagulant Properties of Dabigatran Etexilate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anticoagulant properties of dabigatran, the active metabolite of the orally administered prodrug, dabigatran etexilate. Dabigatran is a potent, selective, and reversible direct thrombin inhibitor (DTI) that has become a cornerstone in anticoagulant therapy.[1][2][3] This document details its mechanism of action, presents quantitative data on its inhibitory effects, outlines common experimental protocols for its evaluation, and provides visual representations of key pathways and workflows.

Mechanism of Action

Dabigatran etexilate is a pharmacologically inactive prodrug that is rapidly converted to its active form, dabigatran, by esterase-catalyzed hydrolysis after oral administration.[4][5] Dabigatran exerts its anticoagulant effect by directly, competitively, and reversibly binding to the active site of thrombin (Factor IIa), a key serine protease in the coagulation cascade.[5][6][7]

Unlike indirect thrombin inhibitors like heparin, dabigatran's action is independent of antithrombin and can inhibit both free (circulating) and clot-bound thrombin.[6][7][8] The ability to neutralize fibrin-bound thrombin is a significant advantage, as this thrombin is protected from heparin-antithrombin complexes and can otherwise continue to promote thrombus growth.[5][8] By inhibiting thrombin, dabigatran prevents the conversion of fibrinogen to fibrin, the activation of coagulation factors V, VIII, and XI, and thrombin-induced platelet aggregation.[5][9]

Quantitative Data on In Vitro Anticoagulant Activity

The potency and efficacy of dabigatran have been quantified through various in vitro assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of Dabigatran

This table outlines the direct inhibitory activity of dabigatran against human thrombin and its effect on thrombin-induced platelet aggregation.

| Parameter | Target/Process | Value | Citation(s) |

| Ki (Inhibition Constant) | Human Thrombin | 4.5 nM | [1][2][6] |

| IC₅₀ | Thrombin-Induced Platelet Aggregation | 10 nM | [1][2] |

| IC₅₀ | Inhibition of FPA release (Fluid Phase Thrombin) | 186 nM | [8] |

| IC₅₀ | Inhibition of FPA release (Clot-Bound Thrombin) | 200 nM | [8] |

| IC₅₀ | Inhibition of Thrombin Binding to Platelets | 118 nM | [10] |

FPA: Fibrinopeptide A

Table 2: Effect of Dabigatran on In Vitro Coagulation Assays

This table presents the concentrations of dabigatran required to prolong standard coagulation times and inhibit overall thrombin generation.

| Assay | Parameter | Value (µM) | Citation(s) |

| aPTT | Doubling of Clotting Time | 0.23 | [1][2] |

| PT | Doubling of Clotting Time | 0.83 | [1][2] |

| ECT | Doubling of Clotting Time | 0.18 | [1][2] |

| Thrombin Generation | IC₅₀ for Endogenous Thrombin Potential (ETP) | 0.56 | [1][2] |

| Thrombin Generation | IC₅₀ (on endothelial cells) | 2.0 | [11] |

aPTT: Activated Partial Thromboplastin Time; PT: Prothrombin Time; ECT: Ecarin Clotting Time

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the in vitro anticoagulant properties of dabigatran.

Enzyme Inhibition and Selectivity Analysis (Ki Determination)

-

Objective: To determine the inhibitory constant (Ki) of dabigatran for human thrombin.

-

Methodology:

-

Purified human thrombin is incubated with varying concentrations of dabigatran in a suitable buffer system.

-

A chromogenic thrombin-specific substrate is added to initiate the reaction.

-

The rate of substrate cleavage is measured spectrophotometrically by monitoring the change in absorbance over time.

-

The Ki is calculated from the reaction rates at different inhibitor and substrate concentrations using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Cheng-Prusoff equation).[1][2]

-

Thrombin-Induced Platelet Aggregation (IC₅₀ Determination)

-

Objective: To measure the concentration of dabigatran required to inhibit platelet aggregation induced by thrombin by 50%.

-

Methodology:

-

Platelet-rich plasma (PRP) is prepared from citrated whole blood by centrifugation.

-

The PRP is placed in an aggregometer cuvette and warmed to 37°C with continuous stirring.

-

Varying concentrations of dabigatran are added to the PRP and incubated for a short period.

-

Thrombin is added to induce platelet aggregation, which is monitored by measuring the change in light transmittance through the sample.

-

The IC₅₀ value is determined from the concentration-response curve.[1][2] Dabigatran shows no inhibitory effect on platelet aggregation induced by other agents like arachidonic acid, collagen, or ADP.[9]

-

Clotting Assays (aPTT, PT, ECT)

-

Objective: To assess the effect of dabigatran on different pathways of the coagulation cascade.

-

Methodology:

-

Platelet-poor plasma (PPP) is prepared from citrated whole blood.

-

The PPP is spiked with various concentrations of dabigatran.

-

For aPTT: An intrinsic pathway activator (e.g., silica, ellagic acid) and phospholipids are added, followed by calcium chloride to initiate clotting.

-

For PT: Thromboplastin (a mixture of tissue factor and phospholipids) and calcium chloride are added to initiate extrinsic pathway clotting.

-

For ECT: Ecarin, a prothrombin activator from snake venom, is added to initiate clotting, providing a direct measure of active thrombin inhibition.

-

The time to fibrin clot formation is measured using an automated or manual coagulometer. The concentration of dabigatran that doubles the baseline clotting time is then determined.[1][2]

-

Thrombin Generation Assay (TGA)

-

Objective: To evaluate the overall effect of dabigatran on the dynamics of thrombin generation in plasma.

-

Methodology:

-

Platelet-poor plasma (PPP) is spiked with known concentrations of dabigatran.

-

Coagulation is initiated by adding a trigger, typically a mixture of tissue factor and phospholipids.

-

A fluorogenic substrate for thrombin is added simultaneously.

-

The generation of thrombin over time is monitored by measuring the fluorescence signal.

-

Key parameters such as the lag time, peak thrombin concentration, and the endogenous thrombin potential (ETP, the total amount of thrombin generated) are calculated. The IC₅₀ for ETP inhibition is then determined.[1][2][12]

-

Summary and Conclusion

In vitro studies conclusively demonstrate that dabigatran is a highly potent and selective direct inhibitor of thrombin. Its ability to rapidly, reversibly, and competitively bind to both free and clot-bound thrombin translates into a concentration-dependent prolongation of coagulation times and potent inhibition of thrombin generation and platelet aggregation.[1] The data gathered from the described experimental protocols are fundamental to understanding its anticoagulant profile and have been pivotal in its development and clinical application as a leading oral anticoagulant.

References

- 1. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. ahajournals.org [ahajournals.org]

- 6. The Discovery of Dabigatran Etexilate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. scienceopen.com [scienceopen.com]

- 10. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thrombin in complex with dabigatran can still interact with PAR‐1 via exosite‐I and instigate loss of vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Impact of dabigatran on a large panel of routine or specific coagulation assays. Laboratory recommendations for monitoring of dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Binding and Enzyme Inhibition Kinetics of Dabigatran Etexilate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of dabigatran, the active form of the prodrug dabigatran etexilate. It delves into its specific binding to thrombin and the resulting enzyme inhibition kinetics. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of the underlying biological and experimental processes.

Introduction to Dabigatran and its Target

Dabigatran etexilate is an orally administered anticoagulant that has become a significant therapeutic agent in the prevention and treatment of thromboembolic disorders. It is a prodrug that is rapidly converted in the body to its active form, dabigatran.[1][2][3] The primary target of dabigatran is thrombin (Factor IIa), a pivotal serine protease in the coagulation cascade.[3][4] Thrombin plays a crucial role in hemostasis by converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[4] It also amplifies its own production by activating other coagulation factors.[5] By directly inhibiting thrombin, dabigatran effectively interrupts the coagulation cascade and prevents thrombus formation.[3][4]

Mechanism of Action: Target Binding and Inhibition

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[6] It binds directly to the active site of the thrombin molecule, thereby blocking its enzymatic activity.[2] This inhibition is highly specific to thrombin. A key feature of dabigatran is its ability to inhibit both free thrombin circulating in the plasma and thrombin that is already bound to a fibrin clot.[6]

The binding of dabigatran to thrombin is characterized by a high affinity, as indicated by its low inhibition constant (Ki).

Quantitative Inhibition and Binding Kinetics

The inhibitory potency and binding characteristics of dabigatran have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Assay/Method | Reference |

| Inhibition Constant (Ki) | 4.5 nM | Enzyme Inhibition Assay | [6] |

| Half Maximal Inhibitory Concentration (IC50) | | | | | Thrombin-induced Platelet Aggregation | 9.3 nM | Cell-free assay |[3][7] | | Thrombin Binding to Platelets | 118 nM | Flow Cytometry |[3][8] | | Thrombin Generation (based on AUC) | 134.1 ng/mL (~284 nM) | Thrombin Generation Assay | | | P-selectin Exposure Inhibition | 126 nM | Flow Cytometry |[3][8] | | Fibrinogen Binding Inhibition | 185 nM | Flow Cytometry |[3][8] | | Thrombin Generation on Endothelial Cells | ~2 µM | Thrombin Generation Assay |[6] |

Note: IC50 values can vary depending on the specific experimental conditions, including substrate concentration.

| Binding Rate Constants | ||

| Association Rate (k_on) | Not explicitly reported in the provided search results. | Surface Plasmon Resonance (SPR) is a suitable method for determination. |

| Dissociation Rate (k_off) | Not explicitly reported in the provided search results. | Surface Plasmon Resonance (SPR) is a suitable method for determination. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of dabigatran with thrombin.

Determination of IC50 for Thrombin Inhibition (Chromogenic Assay)

This protocol describes a method to determine the concentration of dabigatran required to inhibit 50% of thrombin's enzymatic activity using a chromogenic substrate.

Materials:

-

Purified human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Dabigatran

-

Assay buffer (e.g., Tris-HCl or HEPES buffer with physiological pH and salt concentration)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of dabigatran in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations.

-

Prepare a working solution of human α-thrombin in assay buffer.

-

Prepare a working solution of the chromogenic substrate in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the thrombin solution to each well.

-

Add varying concentrations of the dabigatran dilutions to the wells. Include a control well with no inhibitor.

-

Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately place the microplate in a pre-warmed (37°C) microplate reader.

-

Measure the change in absorbance at 405 nm over time in kinetic mode. The rate of color development is proportional to the thrombin activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to the uninhibited control) against the logarithm of the dabigatran concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of dabigatran that produces 50% inhibition.[9]

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution), allowing for the determination of association (k_on) and dissociation (k_off) rates.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified human α-thrombin (ligand)

-

Dabigatran (analyte)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a mixture of EDC and NHS.

-

Inject the thrombin solution over the activated surface to covalently immobilize it. The amount of immobilized ligand should be optimized to avoid mass transport limitations.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

-

Binding Analysis:

-

Inject a series of concentrations of dabigatran in running buffer over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to generate a sensorgram. The association phase is observed during the injection, and the dissociation phase is observed when the injection is switched back to running buffer.

-

Include a reference flow cell (without immobilized thrombin or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.

-

-

Surface Regeneration:

-

After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the ligand-analyte interaction (e.g., a low pH buffer) to prepare for the next injection.

-

-

Data Analysis:

-

Fit the association and dissociation curves of the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's software.

-

This analysis will yield the association rate constant (k_on) and the dissociation rate constant (k_off). The equilibrium dissociation constant (Kd) can be calculated as k_off / k_on.

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. It is prolonged in the presence of thrombin inhibitors like dabigatran.

Materials:

-

Citrated platelet-poor plasma (PPP) from healthy donors

-

aPTT reagent (containing a contact activator like silica and phospholipids)

-

Calcium chloride (CaCl2) solution

-

Coagulometer

Procedure:

-

Sample Preparation:

-

Prepare a series of plasma samples spiked with known concentrations of dabigatran.

-

-

Assay Performance:

-

Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.

-

In a cuvette, mix the plasma sample with the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.[5]

-

Initiate clotting by adding the pre-warmed CaCl2 solution.

-

The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.[10]

-

-

Data Analysis:

-

Plot the aPTT clotting time against the dabigatran concentration to establish a dose-response curve.

-

Ecarin Clotting Time (ECT) Assay

The ECT is a more specific test for direct thrombin inhibitors. Ecarin, a snake venom enzyme, directly converts prothrombin to meizothrombin, which is then inhibited by dabigatran.

Materials:

-

Citrated platelet-poor plasma (PPP)

-

Ecarin reagent

-

Coagulometer

Procedure:

-

Sample Preparation:

-

Prepare plasma samples with varying concentrations of dabigatran.

-

-

Assay Performance:

-

Data Analysis:

-

A linear relationship is typically observed between the ECT and the dabigatran concentration.[12]

-

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: Prodrug activation of dabigatran etexilate.

References

- 1. Ecarin Clotting Time [ECT] [practical-haemostasis.com]

- 2. abcam.com [abcam.com]

- 3. APTT Test: Procedure, Process, Normal Range & Results Explained [metropolisindia.com]

- 4. atlas-medical.com [atlas-medical.com]

- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 6. karger.com [karger.com]

- 7. The effect of dabigatran on thrombin generation and coagulation assays in rabbit and human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. courses.edx.org [courses.edx.org]

- 10. academic.oup.com [academic.oup.com]

- 11. Microfluidic Point-of-Care Ecarin-Based Clotting and Chromogenic Assays for Monitoring Direct Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ecarin clotting time - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Role of Dabigatran Etexilate in the Coagulation Cascade

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of dabigatran etexilate, a direct thrombin inhibitor. It covers its mechanism of action within the coagulation cascade, presents key quantitative data on its efficacy and pharmacokinetics, and outlines detailed protocols for relevant experimental assays.

Introduction to Dabigatran and the Coagulation Cascade

The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin clot. Thrombin (Factor IIa) is the central effector protease in this cascade, playing a crucial role in both pro-coagulant and anticoagulant pathways.[1] It catalyzes the conversion of soluble fibrinogen to insoluble fibrin monomers, which then polymerize to form a clot.[2][3][4] Thrombin also amplifies its own generation by activating upstream factors V, VIII, and XI and activates platelets, further propagating the thrombotic response.[2][5][6] Given its pivotal role, thrombin is a prime target for anticoagulant therapy.[1][7]

Dabigatran etexilate (marketed as Pradaxa) is an orally administered small-molecule prodrug with no pharmacological activity.[5][6] Following oral ingestion, it is rapidly and completely converted by ubiquitous esterases in the gut, portal vein, and liver into its active form, dabigatran.[6][8][9] Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor (DTI).[1][3][6][10] It binds directly to the active site of the thrombin molecule, blocking its proteolytic activity.[2][7][11] A key advantage of dabigatran over indirect inhibitors like heparin is its ability to inhibit both free (circulating) and clot-bound thrombin, a feature that allows for more complete and effective anticoagulation.[1][5][6][12]

Mechanism of Action

Dabigatran's primary mechanism is the direct, competitive, and reversible inhibition of thrombin.[1][10] It binds to the catalytic site of thrombin with high affinity and specificity, thereby preventing thrombin from interacting with its various substrates.[7]

The key consequences of this inhibition include:

-

Prevention of Fibrin Formation: By blocking thrombin, dabigatran directly inhibits the conversion of fibrinogen to fibrin, the final step in clot formation.[3][4][10]

-

Inhibition of Thrombin-Induced Platelet Aggregation: Thrombin is a potent platelet agonist. Dabigatran inhibits this activation pathway, reducing platelet aggregation.[1][6] However, it does not affect platelet aggregation induced by other agonists like ADP or collagen.[1]

-

Reduction of Coagulation Amplification: Dabigatran prevents the thrombin-mediated activation of Factors V, VIII, and XI, thus dampening the positive feedback loops that amplify thrombin generation.[2][6]

-

Promotion of Fibrinolysis: By inhibiting thrombin, dabigatran reduces the activation of Thrombin-Activatable Fibrinolysis Inhibitor (TAFI). This action, combined with alterations to clot structure, makes the resulting fibrin clot more susceptible to lysis.

Recent studies indicate that in addition to blocking the active site, dabigatran also attenuates the binding of thrombin to platelets, suggesting a novel aspect of its mechanism.[8]

Quantitative Pharmacodynamic and Pharmacokinetic Data

The efficacy, potency, and pharmacokinetic profile of dabigatran have been extensively characterized. The data below are summarized from in vitro and clinical studies.

Table 1: Potency and Efficacy of Dabigatran

| Parameter | Value | Species/Matrix | Description |

| Thrombin Inhibition (Kᵢ) | 4.5 nM[1] | Human | Dissociation constant for competitive inhibition of human thrombin. |

| Thrombin-Induced Platelet Aggregation (IC₅₀) | 10 nM | Human | Concentration causing 50% inhibition of platelet aggregation induced by thrombin. |

| Thrombin Binding to Platelets (IC₅₀) | 118 nM[8] | Human | Concentration causing 50% inhibition of fluorescently-labelled thrombin binding to washed platelets. |

| Thrombin Generation (ETP) (IC₅₀) | 0.56 µM (560 nM) | Human PPP | Concentration causing 50% inhibition of the Endogenous Thrombin Potential in platelet-poor plasma. |

| Fibrinopeptide A Release (Fluid Phase) (IC₅₀) | 186 nM[12] | Human PPP | Concentration causing 50% inhibition of FPA release by free thrombin in platelet-poor plasma. |

| Fibrinopeptide A Release (Clot-Bound) (IC₅₀) | 200 nM[12] | Human PPP | Concentration causing 50% inhibition of FPA release by fibrin-bound thrombin in platelet-poor plasma. |

| aPTT Doubling Concentration | 0.23 µM (230 nM) | Human PPP | Concentration required to double the activated partial thromboplastin time. |

| Ecarin Clotting Time (ECT) Doubling Concentration | 0.18 µM (180 nM) | Human PPP | Concentration required to double the ecarin clotting time. |

Table 2: Selectivity Profile of Dabigatran

| Serine Protease | Inhibition Constant (Kᵢ) | Fold-Selectivity vs. Thrombin | Description |

| Thrombin | 4.5 nM | 1x | Primary target enzyme. |

| Trypsin | 10 - 79 nM | ~2x - 18x | Dabigatran demonstrates potent, competitive inhibition of human and mouse trypsin isoforms. |

| Factor Xa | > 2 µM | > 444x | The Factor Xa–based antithrombin assay was unaffected by the presence of dabigatran. |

| Plasmin | > 2 µM | > 444x | Dabigatran had no effect on plasminogen activity at any tested concentration. |

Table 3: Key Pharmacokinetic Parameters of Dabigatran

| Parameter | Value | Description |

| Bioavailability | ~6.5%[5] | Absolute oral bioavailability of the active moiety from the etexilate prodrug. |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 1 - 2 hours[9] | Time to reach maximum plasma concentration after oral administration. |

| Plasma Half-life (t₁/₂) | 12 - 17 hours[9][11] | Elimination half-life in subjects with normal renal function. |

| Excretion | ~80% Renal | Primarily excreted unchanged in the urine.[9] |

| CYP450 Metabolism | None | Not a substrate, inducer, or inhibitor of cytochrome P450 enzymes.[9] |

| P-glycoprotein (P-gp) Interaction | Substrate | Dabigatran etexilate (the prodrug) is a substrate of the P-gp efflux transporter.[9][11] |

Diagrams of Pathways and Workflows

Diagram 1: The Coagulation Cascade and Dabigatran's Target

Caption: The Coagulation Cascade highlighting Thrombin (IIa) as the central enzyme and the site of inhibition by Dabigatran.

Diagram 2: Dabigatran Etexilate Mechanism of Action

Caption: Conversion of the prodrug Dabigatran Etexilate to active Dabigatran and its subsequent inhibition of Thrombin.

Diagram 3: Experimental Workflow for Dabigatran Assessment

References

- 1. researchgate.net [researchgate.net]

- 2. cmi.hms.harvard.edu [cmi.hms.harvard.edu]

- 3. Thrombin in complex with dabigatran can still interact with PAR-1 via exosite-I and instigate loss of vascular integrity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dhvi.duke.edu [dhvi.duke.edu]

- 5. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 6. Thrombin in complex with dabigatran can still interact with PAR‐1 via exosite‐I and instigate loss of vascular integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Preclinical testing of dabigatran in trypsin-dependent pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. scispace.com [scispace.com]

Early-Stage Research on Dabigatran Etexilate Derivatives: A Technical Guide

This in-depth technical guide provides a comprehensive overview of early-stage research on derivatives of dabigatran etexilate, a potent direct thrombin inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look into the synthesis, in vitro and in vivo evaluation of novel dabigatran analogs.

Introduction

Dabigatran etexilate is the orally administered prodrug of dabigatran, a direct, reversible inhibitor of thrombin.[1][2] Thrombin is a critical serine protease that plays a central role in the coagulation cascade, making it a prime target for anticoagulant therapies.[2][3] Early-stage research on dabigatran etexilate derivatives primarily focuses on modifying the parent molecule to enhance its pharmacological properties, such as potency, bioavailability, and safety profile.[4][5] A key strategy in the design of these derivatives is the principle of bioisosteric replacement, where atoms or groups of atoms are exchanged for alternatives with similar properties to create new molecules with improved characteristics.[4][6][7]

Data Presentation: In Vitro and In Vivo Activity of Dabigatran Derivatives

The following tables summarize the quantitative data from preclinical studies on various dabigatran derivatives. These studies have explored modifications such as fluorination and scaffold hopping to improve the antithrombotic activity.

Table 1: In Vitro Thrombin Inhibitory Activity of Fluorinated Dabigatran Analogues

| Compound | IC50 (nM) | Reference |

| Dabigatran | 1.23 | [5] |

| 8f | 1.81 | [5] |

| 8k | 3.21 | [5] |

| 8o | 2.16 | [5] |

Table 2: In Vitro Thrombin Inhibitory Activity of Fluorinated Dabigatran Derivatives

| Compound | IC50 (nM) | Reference |

| Dabigatran | Not specified in abstract | [4] |

| 14h | Potent (in the range of dabigatran) | [4] |

| 14m | Potent (in the range of dabigatran) | [4] |

| 14s | Potent (in the range of dabigatran) | [4] |

| 14t | Potent (in the range of dabigatran) | [4] |

Table 3: In Vivo Anticoagulant Activity of Dabigatran Derivatives

| Compound | Inhibition of Arteriovenous Thrombosis (%) | Animal Model | Reference |

| Dabigatran Etexilate | 76 ± 2 | Rat | [4] |

| Compound 16 (Prodrug of 14h/14s) | 73 ± 6 | Rat | [4] |

| Dabigatran | 85.07 | Not specified in abstract | [5][8] |

| Compound 8o | 84.66 | Not specified in abstract | [5][8] |

Table 4: In Vitro Activity of Dabigatran Mimics with Tricyclic Fused Scaffolds

| Compound | Thrombin IC50 (nM) | Platelet Aggregation IC50 (µM) | Reference |

| I-1 | 9.20 | Not specified in abstract | [3] |

| II-1 | 7.48 | Not specified in abstract | [3] |

| I-4a (Prodrug) | Not specified in abstract | 0.73 | [3] |

| I-4b (Prodrug) | Not specified in abstract | 0.75 | [3] |

| II-2a (Prodrug) | Not specified in abstract | 1.44 | [3] |

| II-2b (Prodrug) | Not specified in abstract | 0.91 | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of dabigatran derivatives.

Synthesis of Dabigatran Derivatives

The synthesis of dabigatran derivatives often involves multi-step processes. A general approach for creating novel analogs is described below, based on common organic synthesis techniques.

General Synthesis of a Dabigatran Derivative Intermediate:

-

Amide Coupling: A key intermediate is synthesized by the CDI (1,1'-Carbonyldiimidazole)-mediated amide formation in a solvent like tetrahydrofuran (THF) at elevated temperatures (e.g., 66-70°C) for several hours. This is followed by cyclization mediated by an acid, such as acetic acid.

-

Purification: The resulting intermediate often requires purification to remove impurities. This can be achieved through techniques like column chromatography or by converting the intermediate into a salt for recrystallization.

-

Reduction: A nitro group in an intermediate is reduced to an amine. This can be accomplished by hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst or by using a reducing agent like sodium dithionite.

-

Amidine Formation: A cyano group is converted to an amidine. This is typically done by reacting the intermediate with hydrochloric acid and ethanol, followed by treatment with ammonium carbonate.

-

Prodrug Formation: To create the final prodrug, the active molecule is reacted with a suitable chemical moiety, such as n-hexyl chloroformate, in the presence of a base.

Note: For specific details on the synthesis of fluorinated derivatives and other analogs, please refer to the primary research articles.

In Vitro Thrombin Inhibition Assay

This protocol outlines a standard method for determining the in vitro thrombin inhibitory activity (IC50) of test compounds.

-

Preparation of Reagents:

-

Human thrombin solution (e.g., 1 U/mL in phosphate-buffered saline, PBS).

-

Chromogenic substrate for thrombin (e.g., S-2238).

-

Test compounds and reference standard (dabigatran) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add the test compound dilutions.

-

Add the human thrombin solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the chromogenic substrate.

-

Measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader at regular intervals.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis from the change in absorbance over time.

-

Determine the percentage of thrombin inhibition for each concentration of the test compound relative to a control (no inhibitor).

-

The IC50 value (the concentration of the inhibitor that causes 50% inhibition) is calculated by fitting the data to a dose-response curve.

-

In Vivo Arteriovenous Thrombosis Model in Rats

This protocol describes a common animal model used to evaluate the in vivo anticoagulant efficacy of dabigatran derivatives.

-

Animal Preparation:

-

Male Sprague-Dawley rats are anesthetized.

-

The carotid artery and jugular vein are cannulated for blood sampling and drug administration, respectively.

-

-

Thrombosis Induction:

-

A small, roughened silk thread is inserted into an arteriovenous shunt, which is placed between the carotid artery and the jugular vein.

-

The shunt is filled with saline to prevent premature clotting.

-

-

Drug Administration and Monitoring:

-

The test compound (e.g., a prodrug of a dabigatran derivative) or vehicle is administered orally or intravenously.

-

Blood flow through the shunt is monitored.

-

After a set period, the silk thread with the formed thrombus is removed and weighed.

-

-

Data Analysis:

-

The weight of the thrombus in the treated group is compared to the vehicle-treated control group.

-

The percentage inhibition of thrombosis is calculated.

-

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the research and development of dabigatran derivatives.

Conclusion

The early-stage research on dabigatran etexilate derivatives demonstrates promising avenues for the development of novel oral anticoagulants. Through strategies like fluorination and scaffold modification, researchers have successfully identified derivatives with comparable or, in some cases, potentially improved activity profiles over the parent compound. The presented data, protocols, and workflows provide a foundational understanding for professionals in the field to build upon in the quest for safer and more effective antithrombotic agents. Further research will be necessary to fully elucidate the pharmacokinetic and toxicological profiles of these novel compounds.

References

- 1. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and antithrombotic evaluation of novel dabigatran etexilate analogs, a new series of non-peptides thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and structural exploration of novel fluorinated dabigatran derivatives as direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular design, synthesis and anticoagulant activity evaluation of fluorinated dabigatran analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for In Vitro Thrombosis Assays of Dabigatran Etexilate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for assessing the in vitro antithrombotic effects of dabigatran, the active metabolite of the prodrug dabigatran etexilate. Dabigatran is a potent, selective, and reversible direct thrombin inhibitor. Its primary mechanism of action is the direct blockage of the active site of thrombin, thereby inhibiting both free and fibrin-bound thrombin.[1] This document outlines key in vitro assays to characterize its anticoagulant and antiplatelet activity.

Key In Vitro Assays for Dabigatran

Several key assays are utilized to evaluate the efficacy of dabigatran in vitro. These include:

-

Clotting Assays: Activated partial thromboplastin time (aPTT), prothrombin time (PT), and ecarin clotting time (ECT) are fundamental tests to assess the anticoagulant effect of dabigatran on the coagulation cascade.[2]

-

Thrombin Generation Assay (TGA): This assay measures the endogenous thrombin potential (ETP), providing a comprehensive assessment of the overall coagulation potential in plasma.[2]

-

Platelet Aggregation Assays: These assays evaluate the inhibitory effect of dabigatran on thrombin-induced platelet aggregation.[2][3]

-

Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM): These whole blood assays provide a global assessment of hemostasis, including clot formation, strength, and lysis.[4][5]

Clotting Assays

Application:

To determine the concentration-dependent anticoagulant effects of dabigatran in human plasma.

Protocol: Activated Partial Thromboplastin Time (aPTT)

-

Sample Preparation: Prepare platelet-poor plasma (PPP) by centrifuging citrated whole blood.

-

Reagent Preparation: Reconstitute aPTT reagent according to the manufacturer's instructions.

-

Assay Procedure:

-

Pre-warm the PPP sample and aPTT reagent to 37°C.

-

Mix equal volumes of PPP and aPTT reagent in a coagulometer cuvette and incubate for the time specified by the reagent manufacturer.

-

Add pre-warmed calcium chloride solution to initiate clotting.

-

The coagulometer will measure the time until clot formation.

-

-

Data Analysis: Record the clotting time in seconds. A doubling of the aPTT indicates a significant anticoagulant effect.

Data Summary:

| Assay | Dabigatran Concentration for Doubling of Clotting Time (in human PPP) |

| aPTT | 0.23 µM[2] |

| PT | 0.83 µM[2] |

| ECT | 0.18 µM[2] |

Thrombin Generation Assay (TGA)

Application:

To measure the inhibitory effect of dabigatran on the total amount of thrombin generated in plasma.

Protocol: Calibrated Automated Thrombogram (CAT)

-

Sample Preparation: Use platelet-poor plasma (PPP).

-

Reagent Preparation: Prepare a reagent mixture containing a thrombin substrate and a trigger (e.g., tissue factor).

-

Assay Procedure:

-

Pipette PPP into a 96-well plate.

-

Add varying concentrations of dabigatran to the wells.

-

Dispense the reagent mixture to start the reaction.

-

The plate is read in a fluorometer at 37°C.

-

-

Data Analysis: The software calculates the endogenous thrombin potential (ETP), which is the area under the thrombin generation curve. The IC50 is the concentration of dabigatran that inhibits 50% of the ETP.

Data Summary:

| Assay | Parameter | IC50 of Dabigatran |

| Thrombin Generation | Endogenous Thrombin Potential (ETP) | 0.56 µM[2] |

Platelet Aggregation Assay

Application:

To assess the ability of dabigatran to inhibit thrombin-induced platelet aggregation. Dabigatran does not inhibit platelet aggregation induced by other agonists like collagen or ADP.[6]

Protocol: Light Transmission Aggregometry (LTA)

-

Sample Preparation: Prepare platelet-rich plasma (PRP) from citrated whole blood.

-

Assay Procedure:

-

Place a cuvette with PRP in the aggregometer and stir at 37°C.

-

Add dabigatran at various concentrations and incubate.

-

Add a thrombin solution to induce aggregation. To prevent fibrin polymerization which can interfere with the reading, the peptide Gly-Pro-Arg-Pro (GPRP) can be added.[3]

-

The instrument measures the change in light transmission as platelets aggregate.

-

-

Data Analysis: The maximum aggregation percentage is recorded. The IC50 is the concentration of dabigatran that inhibits 50% of thrombin-induced platelet aggregation.

Data Summary:

| Agonist | Parameter | IC50 of Dabigatran |

| Thrombin | Platelet Aggregation | 10 nM[2] |

| Thrombin (0.5 U/mL) | Platelet Aggregation | 10.5 nM[3] |

| Thrombin (1.0 U/mL) | Platelet Aggregation | 40.4 nM[3] |

Thromboelastography (TEG) / Rotational Thromboelastometry (ROTEM)

Application:

To evaluate the global hemostatic function in the presence of dabigatran using whole blood.

Protocol: Kaolin-activated TEG

-

Sample Preparation: Use fresh citrated whole blood.

-

Assay Procedure:

-

Add whole blood to a cuvette containing kaolin as an activator.

-

Place the cuvette in the TEG analyzer.

-

The instrument measures the viscoelastic changes during clot formation and lysis.

-

-

Data Analysis: Key parameters to analyze are the R-time (reaction time), K-time (kinetics), alpha-angle, and maximum amplitude (MA). Dabigatran is expected to prolong the R-time.

Data Summary:

| Assay | Parameter | Effect of Dabigatran |

| TEG/ROTEM | R-time (Clotting Time) | Prolonged in a dose-dependent manner[4][7] |

| TEG/ROTEM | Maximum Clot Firmness (MCF) | Correlates with dabigatran concentrations[4] |

Visualizations

Signaling Pathway of Dabigatran's Action

Caption: Mechanism of action of dabigatran.

Experimental Workflow for In Vitro Thrombosis Assay

Caption: General workflow for in vitro evaluation of dabigatran.

Logical Relationship of Dabigatran's Effects

References

- 1. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thrombin-induced platelet aggregation -effect of dabigatran using automated platelet aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Dabigatran Treatment on Rotation Thromboelastometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. litfl.com [litfl.com]

- 6. Dabigatran reduces thrombin-induced platelet aggregation and activation in a dose-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Preclinical Evaluation of Dabigatran Etexilate in Animal Models of Venous Thromboembolism

Audience: Researchers, scientists, and drug development professionals.

Introduction

Venous thromboembolism (VTE), encompassing deep vein thrombosis (DVT) and pulmonary embolism (PE), is a significant cause of morbidity and mortality worldwide. Dabigatran etexilate, an oral direct thrombin inhibitor, has emerged as a key therapeutic agent for the treatment and prevention of VTE. Preclinical evaluation in relevant animal models is a critical step in the development and validation of such anticoagulants. These notes provide detailed protocols and compiled data from various animal models used to test the efficacy and safety of dabigatran etexilate.

Mechanism of Action of Dabigatran

Dabigatran is the active metabolite of the prodrug dabigatran etexilate. It is a potent, competitive, and reversible direct inhibitor of thrombin (Factor IIa). Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin, which forms the meshwork of a thrombus. By directly binding to the active site of both free and clot-bound thrombin, dabigatran effectively blocks this conversion and subsequent thrombus formation.

Animal Models of Venous Thromboembolism

Several animal models have been established to mimic human VTE. The choice of model depends on the specific research question, with rodents being commonly used for initial screening and larger animals for more detailed pharmacokinetic and pharmacodynamic studies.

Rodent Models

a) Stasis-Induced Venous Thrombosis (Modified Wessler Model) in Rats

This model is widely used to evaluate the efficacy of antithrombotic agents. It involves the complete ligation of a major vein, leading to blood stasis and subsequent thrombus formation.

b) Ferric Chloride (FeCl₃)-Induced Venous Thrombosis in Mice

This model induces endothelial injury through oxidative stress, leading to thrombus formation in the presence of blood flow. It is useful for studying the interaction between the vessel wall and the developing thrombus.

Rabbit Model

Rabbits are frequently used due to their larger vessel size compared to rodents, allowing for easier surgical manipulation and blood sampling. A combination of endothelial damage and blood flow reduction is often employed.

Porcine (Pig) Model

Pigs offer a cardiovascular system that is anatomically and physiologically similar to humans, making them a valuable model for translational research. Endovascular techniques are commonly used to induce VTE in pigs.

Experimental Workflows

Data Presentation